ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate, also known as Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate or Oprea1_648286, is the sodium ion (Na+) channel on the nerve membrane . This compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .
Mode of Action
Ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate binds to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound is part of the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate involves three steps: alkylation, esterification, and alkylation .
Result of Action
The result of the compound’s action is a reversible blockage of nerve impulse conduction, leading to a loss of local sensation . This makes it useful for local surgery and treatment, providing temporary relief from pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the acylation of the resulting ester with 1-ethylpyrazole-3-carbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid, lacking the pyrazole ring.
4-Aminobenzoic acid: The parent compound used in the synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate.
1-Ethylpyrazole-3-carbonyl chloride: The acylating agent used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzoate ester and the pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPGSZKILBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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